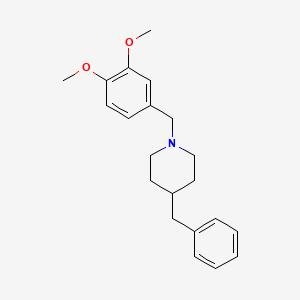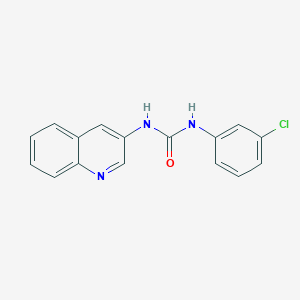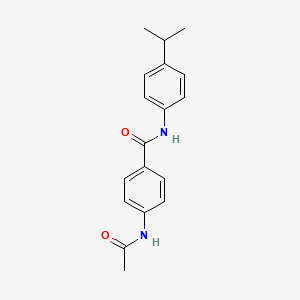![molecular formula C14H12O4 B5632452 8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5632452.png)
8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione
Overview
Description
“8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione” is a chemical compound . It is a derivative of 2,2-dimethyl-2H-chromene . This compound has been studied for its potential antifungal properties .
Synthesis Analysis
The synthesis of this compound involves a series of reactions starting from resorcinol . Resorcinol reacts with 3-chloropropanoic acid to give 7-hydroxychroman-4-one. This compound then reacts with 2-methylbut-3-yn-2-ol to form 7-((2-methylbut-3-yn-2-yl)oxy)chroman-4-one. The obtained compound undergoes a cyclization reaction through Claisen rearrangement by heating in DMF to afford 8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one .Molecular Structure Analysis
The molecular structure of “8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione” is complex, with multiple rings and functional groups . The compound contains a pyrano[2,3-f]chromene moiety, which is a fused ring system consisting of a pyran ring and a chromene ring .Scientific Research Applications
Anticancer Properties
8,8-Dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione and its derivatives have been explored for their potential as anticancer agents. A study by Hongshuang et al. (2017) synthesized a series of these compounds, showing promising anticancer activities against various human cancer cell lines, including glioma, lung cancer, breast cancer, and colon carcinoma. The derivatives demonstrated inhibitory effects with IC50 values ranging from 4.82 to 7.90 μmol/L, highlighting their potential in cancer treatment (Li Hongshuang et al., 2017).
Synthesis and Structural Studies
The synthesis and structural studies of these compounds have been a significant area of research. Al-Kawkabani et al. (2013) reported the synthesis of novel 2H,8H-pyrano[2,3-f]chromene-2,8-dione based scaffolds, contributing to the understanding of their chemical properties and potential applications in various fields (Ahmed Al-Kawkabani et al., 2013).
Photobiochemical Activity
The photobiochemical activity of derivatives of 8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione has been studied. A. Bauri et al. (2018) synthesized a tetrabrominated substituted pyranocoumarin by bromination of seselin, revealing its potential in photobiochemical applications. This study provides insights into the interaction of these compounds with light and their potential use in photochemically driven processes (A. Bauri et al., 2018).
Green Chemistry Applications
The compounds have also been explored in the context of green chemistry. Sayahi et al. (2021) developed an efficient method for synthesizing derivatives in water, using non-toxic catalysts. This research highlights the potential of these compounds in environmentally friendly chemical processes (M. Sayahi et al., 2021).
Future Directions
The future directions for research on “8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione” could include further studies on its synthesis, characterization, and potential biological activities. Given the interest in 2,2-dimethyl-2H-chromene derivatives for their antifungal properties , this compound could be a promising candidate for further investigation.
properties
IUPAC Name |
8,8-dimethyl-10H-pyrano[2,3-h]chromene-2,9-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-14(2)11(15)7-9-10(18-14)5-3-8-4-6-12(16)17-13(8)9/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSKSIFYCHCZDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC2=C(O1)C=CC3=C2OC(=O)C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347439 | |
| Record name | Jatamansinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Jatamansinone | |
CAS RN |
2221-67-2 | |
| Record name | Jatamansinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-fluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5632370.png)
![3-{[4-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5632374.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-8-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5632382.png)

![1-{2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5632401.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5632407.png)


![N,N-dimethyl-2-[4-(3-methyl-1H-pyrazol-4-yl)phenyl]acetamide](/img/structure/B5632421.png)
![9-[(4R)-4-hydroxy-L-prolyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5632430.png)
![2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5632441.png)
![2-isobutyl-8-[(2-methyl-3-oxo-2,3,5,6,7,8-hexahydro[1,2,4]triazolo[4,3-a]pyridin-6-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632442.png)
![(3R*,4R*)-1-[(2-fluorophenyl)sulfonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5632446.png)
![N-(3,4-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5632447.png)